molecular formula C10H7ClF3IO B14045739 1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14045739
M. Wt: 362.51 g/mol
InChI Key: OUOLJUQSAYNIPB-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3IO It is a halogenated ketone, characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method involves the reaction of 1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one with thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one
  • 1-Chloro-1-(4-iodo-2-(trifluoromethyl)phenyl)propan-2-one
  • 1-Bromo-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the iodine and trifluoromethyl groups on the phenyl ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H7ClF3IO

Molecular Weight

362.51 g/mol

IUPAC Name

1-chloro-1-[3-iodo-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3IO/c1-5(16)9(11)6-3-2-4-7(15)8(6)10(12,13)14/h2-4,9H,1H3

InChI Key

OUOLJUQSAYNIPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)I)C(F)(F)F)Cl

Origin of Product

United States

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